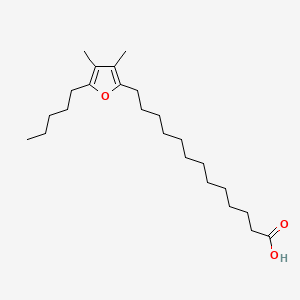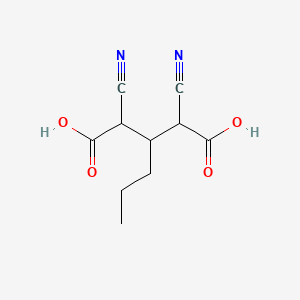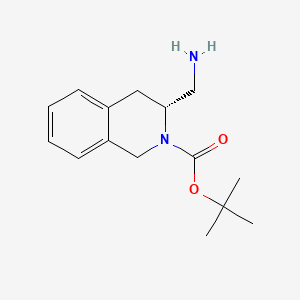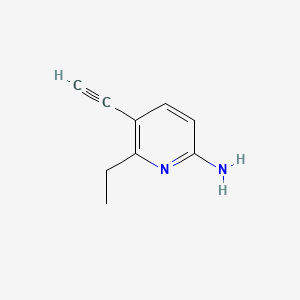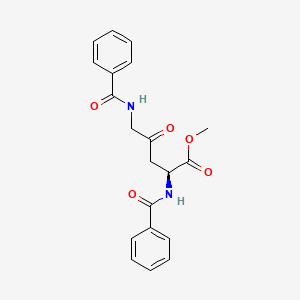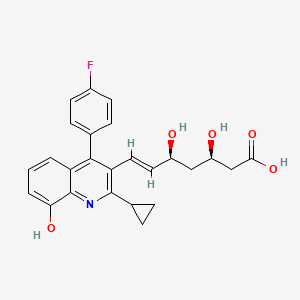![molecular formula C11H19NO9 B583364 CMP SIALIC ACID, [SIALIC-6-14C] CAS No. 147385-62-4](/img/no-structure.png)
CMP SIALIC ACID, [SIALIC-6-14C]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CMP Sialic Acid, also known as CMP-Neu5Ac, is the activated form of sialic acid that is required for the biosynthesis of sialic acid-containing complex carbohydrates . Sialic acids are abundant nine-carbon sugars expressed terminally on glycoconjugates of eukaryotic cells and are crucial for a variety of cell biological functions such as cell–cell adhesion, intracellular signaling, and in regulation of glycoproteins stability .
Synthesis Analysis
The synthesis of CMP Sialic Acid involves key enzymes of the mammalian Neu5Ac biosynthesis pathway: UDP-N-acetylglucosamine 2-epimerase/N-acetylmannosamine kinase, N-acetylneuraminic acid phosphate synthase, and CMP-N-acetylneuraminic acid synthetase . Cytosolic CMP–sialic acid levels regulate the de novo synthesis of sialic acids by feedback inhibition of GNE .Molecular Structure Analysis
Sialic acids are assorted, naturally occurring, nine-carbon α-keto acids composing a family of over 50 structurally distinct carbohydrates that exist mostly in mammals and in a few taxonomically scattered bacterial and fungal species .Chemical Reactions Analysis
Sialo-oligosaccharides are often synthesized via cascade reaction of CMP-sialic acid synthetase (CSS) and sialyltransferase (SiaT) . In the nucleus, Neu5Ac is conjugated with cytidine monophosphate (CMP) by the CMP sialic acid synthase (CMAS) and transported into the Golgi system via the CMP–sialic acid transporter SLC35A1 .Physical And Chemical Properties Analysis
The enzymes involved in the synthesis of CMP Sialic Acid, from both Gram-positive and Gram-negative bacteria, share common catalytic properties such as their dependency on divalent cation, temperature and pH profiles, and catalytic mechanisms .Mecanismo De Acción
Safety and Hazards
Propiedades
Número CAS |
147385-62-4 |
|---|---|
Fórmula molecular |
C11H19NO9 |
Peso molecular |
321.224 |
Nombre IUPAC |
(2S,4S,5S,6S)-5-acetamido-2,4-dihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
InChI |
InChI=1S/C11H19NO9/c1-4(14)12-7-5(15)2-11(20,10(18)19)21-9(7)8(17)6(16)3-13/h5-9,13,15-17,20H,2-3H2,1H3,(H,12,14)(H,18,19)/t5-,6+,7+,8+,9+,11-/m0/s1/i2+2,5+2,7+2,9+2,10+2,11+2 |
Clave InChI |
SQVRNKJHWKZAKO-IJEZIBBDSA-N |
SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





